- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,

Cas no 927-49-1 (6-Undecanone)

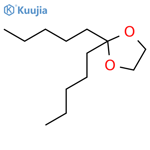

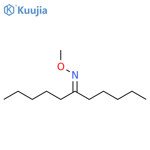

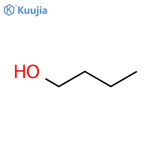

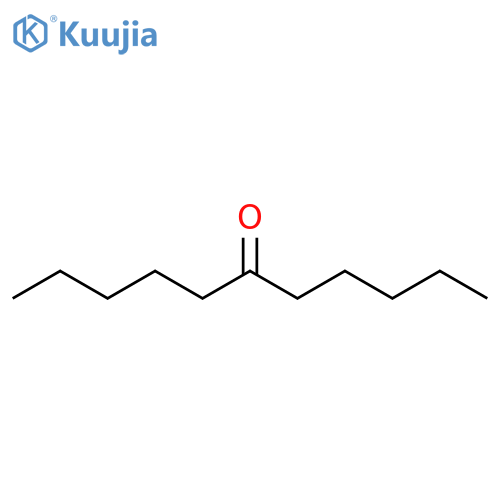

6-Undecanone structure

Nombre del producto:6-Undecanone

Número CAS:927-49-1

MF:C11H22O

Megavatios:170.291783809662

MDL:MFCD00009516

CID:40254

PubChem ID:13561

6-Undecanone Propiedades químicas y físicas

Nombre e identificación

-

- Undecan-6-one

- Di-n-amyl ketone~Di-n-pentyl ketone

- Undecanone

- dipentyl ketone

- 6-Undecanone (Diamylketone)

- Di-n-amyl ketone

- 6-Hendecanon

- 6-Oxoundecane

- 6-Undecanon

- Amyl ketone

- Diamylketon

- Pentyl ketone

- 6-Undecanone

- CAPRONE

- diamyl ketone

- dipentylformal

- FEMA 4022

- n-caprone

- Ketones, C11

- 6undecanone

- (C11) Ketones

- Undecanone-(6)

- 8JMD3E1SOO

- ZPQAKYPOZRXKFA-UHFFFAOYSA-N

- Diamylketone

- undecan-6-one, 6-undecanone

- 6-Undecanone, analytical standard

- OR7146

- LMFA12000062

-

- MDL: MFCD00009516

- Renchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3

- Clave inchi: ZPQAKYPOZRXKFA-UHFFFAOYSA-N

- Sonrisas: O=C(CCCCC)CCCCC

- Brn: 1749440

Atributos calculados

- Calidad precisa: 170.16700

- Masa isotópica única: 170.167065321 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 8

- Complejidad: 95.6

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1

- Peso molecular: 170.29

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

- Xlogp3: 3.8

Propiedades experimentales

- Color / forma: Colorless to yellowish liquid

- Denso: 0.831 g/mL at 25 °C(lit.)

- Punto de fusión: 14.6 °C (lit.)

- Punto de ebullición: 228 °C(lit.)

- Punto de inflamación: Fahrenheit: 190.4 ° f

Celsius: 88 ° c - índice de refracción: n20/D 1.4270(lit.)

- Disolución: 2.94e-04 M

- PSA: 17.07000

- Logp: 3.71610

- índice de refracción: 1.424-1.430

- Disolución: Not determined

- FEMA: 4022 | 6-UNDECANONE

- Presión de vapor: 0.05 mmHg

6-Undecanone Información de Seguridad

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H227

- Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501

- Número de transporte de mercancías peligrosas:UN 1993 / PGIII

- Wgk Alemania:3

- Código de categoría de peligro: R23/25: toxic by inhalation and accidental swallowing.

- Instrucciones de Seguridad: S24/25

- Rtecs:YQ2828000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R23/25

- Categoría de embalaje:I; II; III

- Nivel de peligro:Comb liq.

- Grupo de embalaje:III

6-Undecanone Datos Aduaneros

- Código HS:2914190090

- Datos Aduaneros:

China Customs Code:

2914190090Overview:

2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

6-Undecanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | U0043-25ml |

6-Undecanone |

927-49-1 | 98.0%(GC) | 25ml |

¥320.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D634841-100g |

6-Undecanone |

927-49-1 | 97% | 100g |

$400 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |

6-Undecanone |

927-49-1 | 98% | 25ml |

¥148.0 | 2023-09-06 | |

| TRC | U788813-10g |

6-Undecanone |

927-49-1 | 10g |

$ 65.00 | 2022-06-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |

6-Undecanone |

927-49-1 | 25g |

¥3061.86 | 2023-12-10 | ||

| Apollo Scientific | OR7146-5g |

Undecan-6-one |

927-49-1 | 98% | 5g |

£15.00 | 2025-03-21 | |

| TRC | U788813-50g |

6-Undecanone |

927-49-1 | 50g |

$ 115.00 | 2022-06-02 | ||

| Apollo Scientific | OR7146-25g |

Undecan-6-one |

927-49-1 | 98% | 25g |

£17.00 | 2025-03-21 | |

| City Chemical | U197-25GM |

6-Undecanone |

927-49-1 | MP14-15deg | 25gm |

$35.57 | 2023-09-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0043-25ML |

6-Undecanone |

927-49-1 | >98.0%(GC) | 25ml |

¥50.00 | 2024-04-15 |

6-Undecanone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K

Referencia

- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids, Polish Journal of Chemistry, 2004, 78(2), 299-302

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt

Referencia

- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide, Green Chemistry, 2022, 24(10), 4041-4049

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K

Referencia

- Catalytic ketonization over oxide catalysts, Applied Catalysis, 2007, 323, 77-85

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C

Referencia

- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis, Organometallics, 2014, 33(7), 1890-1892

Synthetic Routes 8

Condiciones de reacción

1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux

Referencia

- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene

Referencia

- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

Referencia

- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h

Referencia

- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes, ChemRxiv, 2023, 1, 1-13

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt

1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C

1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C

Referencia

- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Referencia

- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Sodium dichromate

Referencia

- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones, Synthetic Communications, 1980, 10(11), 813-19

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt

Referencia

- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions, Journal of the American Chemical Society, 2019, 141(4), 1457-1462

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt

Referencia

- Preparation of ketones, Japan, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C

Referencia

- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols, Catalysis Communications, 2014, 47, 58-62

Synthetic Routes 19

Synthetic Routes 20

6-Undecanone Raw materials

- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-

- Undecane, 6,6-dimethoxy-

- Hexyl hexanoate

- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-

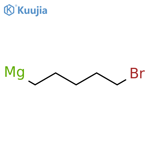

- bromopentylmagnesium

- 6-Undecanol

- 1-Butanol

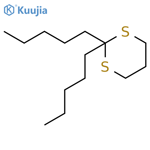

- 1,3-DITHIANE, 2,2-DIPENTYL-

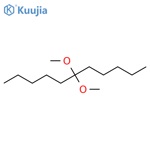

- 1,3-Dioxolane, 2,2-dipentyl-

- 6-(Dimethylphenylsilyl)-6-undecanol

- 6-Undecanone, O-methyloxime

6-Undecanone Preparation Products

6-Undecanone Literatura relevante

-

1. 811. Molecular polarisability: the dipole moments, polarisations, and molar Kerr constants of ten aliphatic ketones as solutes in carbon tetrachlorideM. Aroney,D. Izsak,R. J. W. Le Fèvre J. Chem. Soc. 1961 4148

-

Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741

-

Yvonne K. Booth,William Kitching,James J. De Voss Nat. Prod. Rep. 2009 26 490

-

Elnaz Jamalzade,Koorosh Kashkooli,Liam Griffin,G. Peter van Walsum,Thomas J. Schwartz React. Chem. Eng. 2021 6 845

-

Pablo Doménech,Ivan Pogrebnyakov,Alex T. Nielsen,Anders Riisager Green Chem. 2022 24 3461

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas

927-49-1 (6-Undecanone) Productos relacionados

- 110-13-4(hexane-2,5-dione)

- 111-13-7(2-Octanone)

- 120-92-3(Cyclopentanone)

- 112-12-9(2-Undecanone)

- 2483831-75-8(Histidine-D5 hydrochloride hydrate)

- 943735-44-2(dibromo-1,3-thiazole-4-carboxylic acid)

- 1896408-33-5(3-(Piperidin-3-yl)-6-(trifluoromethyl)-3,4-dihydroquinazolin-4-one)

- 1361594-12-8(4'-Methoxy-2'-methyl-3,4,5-trichlorobiphenyl)

- 1339697-70-9(4-(1H-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine)

- 2648913-16-8((2S,3R)-3-(benzyloxy)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:927-49-1)6-Undecanone

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:927-49-1)6-Undecanone

Pureza:99%/99%

Cantidad:500g/1kg

Precio ($):158.0/268.0